molecular formula C24H28N4O6S B2885230 4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-23-4

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2885230
CAS RN: 533870-23-4
M. Wt: 500.57
InChI Key: KJKOYORQJCSDJR-UHFFFAOYSA-N
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Description

The compound is a derivative of benzamide with additional functional groups attached, including a cyclohexyl(methyl)sulfamoyl group and a 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl group . These groups could potentially give the compound unique properties, depending on their arrangement and the specific conditions under which the compound is used.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core benzamide structure, followed by the addition of the other functional groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide core provides a flat, aromatic structure, while the other groups add three-dimensionality and complexity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present and their arrangement. The benzamide core is relatively stable, but the other groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present and their arrangement. Some general properties can be predicted based on the structure, such as the compound likely being solid at room temperature and having a relatively high molecular weight .

Scientific Research Applications

Inhibition Effects on Carbonic Anhydrases

The compound's analogs have been explored for their inhibition effects on human carbonic anhydrases (CA), specifically cytosolic isoforms hCA I, II, VII, and membrane-bound hCA IV. These studies have shown that these compounds inhibit carbonic anhydrases in low micromolar and nanomolar ranges, with hCA IV and VII showing inhibition constants (KIs) ranging from 29.7 to 708.8 nM for hCA IV, and 1.3 to 90.7 nM for hCA VII. For hCA I and II, the KIs were in the range of 6.7 to 335.2 nM for hCA I and 0.5 to 55.4 nM for hCA II, delineating the structure-activity relationships (SAR) for these isoforms with the acridine-acetazolamide conjugates reported (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).

Antioxidant and Antibacterial Studies

Further, derivatives of the compound's structural family have been synthesized and characterized, showing notable in vitro biological activities, including antioxidant and antibacterial properties against Staphylococcus aureus. Some derivatives demonstrated good antibacterial activity, while others exhibited potent antioxidant activity (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Anticancer Evaluation

Another research application includes the design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity. These compounds have been tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer), showing moderate to excellent anticancer activities compared to the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Synthesis of Novel Compounds

Additionally, the chemical framework has inspired the synthesis of novel compounds within the same family, demonstrating a range of biological activities. For example, the synthesis of sulfonamide-based 1,3,4-oxadiazole derivatives has been explored, showing good anti-inflammatory and anti-diabetic activities among synthesized compounds (Kavitha, Nasarullah, & Kannan, 2019).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.

Future Directions

The study and development of new organic compounds is a vast field with many potential applications, from medicine to materials science. This compound, with its complex structure and potential biological activity, could be an interesting subject for future research .

properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6S/c1-28(17-7-5-4-6-8-17)35(30,31)19-12-9-16(10-13-19)22(29)25-24-27-26-23(34-24)20-14-11-18(32-2)15-21(20)33-3/h9-15,17H,4-8H2,1-3H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKOYORQJCSDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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